molecular formula C15H12O3 B6396747 3-(2-Formylphenyl)-2-methylbenzoic acid CAS No. 1262010-77-4

3-(2-Formylphenyl)-2-methylbenzoic acid

Cat. No.: B6396747
CAS No.: 1262010-77-4
M. Wt: 240.25 g/mol
InChI Key: AKLLQOPBCWMPSX-UHFFFAOYSA-N
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Description

3-(2-Formylphenyl)-2-methylbenzoic acid (CAS: 205871-52-9) is a benzoic acid derivative featuring a methyl group at the 2-position and a 2-formylphenyl substituent at the 3-position of the benzene ring. The compound’s structure combines aromatic, carboxylic acid, and aldehyde functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its safety data sheet highlights hazards such as skin/eye irritation and toxicity upon inhalation or ingestion, indicating handling precautions are essential .

Properties

IUPAC Name

3-(2-formylphenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-10-12(7-4-8-13(10)15(17)18)14-6-3-2-5-11(14)9-16/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLLQOPBCWMPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688835
Record name 2'-Formyl-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262010-77-4
Record name 2'-Formyl-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(2-Formylphenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2-Formylphenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Substituent Effects on Benzoic Acid Derivatives

Compound Substituents Key Properties/Effects Reference
3-(2-Formylphenyl)-2-methylbenzoic acid 2-methyl, 3-(2-formylphenyl) Enhanced steric bulk; formyl group enables Schiff base formation; moderate acidity
2-Methylbenzoic acid 2-methyl Minimal steric shielding in water-octanol; slight steric effects in cyclohexane
3-Acetoxy-2-methylbenzoic acid 2-methyl, 3-acetoxy Ester group increases lipophilicity; reduced acidity compared to carboxylic acid
3-(3-Fluoro-4-hydroxyphenyl)-2-methylbenzoic acid 2-methyl, 3-(fluoro-hydroxyphenyl) Electron-withdrawing fluorine enhances acidity; hydroxyl enables hydrogen bonding
4-(2-Formylthiophen-3-yl)benzoic acid 4-(2-formylthiophen) Thiophene introduces π-conjugation; altered solubility in polar solvents

Key Observations :

  • Steric Effects: The 2-methyl group in 3-(2-Formylphenyl)-2-methylbenzoic acid contributes to steric hindrance, comparable to 2-methylbenzoic acid.
  • Electronic Effects : The formyl group is electron-withdrawing, which may slightly increase the acidity of the carboxylic acid compared to methyl or acetoxy substituents. Fluorinated derivatives (e.g., ) exhibit stronger electron-withdrawing effects, leading to higher acidity .

Reactivity and Functionalization Potential

  • Schiff Base Formation : The formyl group in 3-(2-Formylphenyl)-2-methylbenzoic acid allows condensation reactions with amines, a feature absent in methyl- or acetoxy-substituted analogs. This property is critical in designing metal-chelating ligands or pharmaceutical intermediates .
  • Esterification : Unlike 3-Acetoxy-2-methylbenzoic acid (), the target compound’s carboxylic acid group remains free, enabling further derivatization (e.g., amide coupling, as seen in ) .
  • Steric Hindrance in Catalysis : The bulky 2-formylphenyl group may limit accessibility in metal-catalyzed C–H functionalization reactions, contrasting with simpler N,O-bidentate directing groups (e.g., ) .

Physicochemical and Thermodynamic Properties

Table 2: Solubility and Partitioning Behavior

Compound Solubility Trends Partition Coefficients (logP) Reference
3-(2-Formylphenyl)-2-methylbenzoic acid Low solubility in nonpolar solvents due to polar groups Estimated ~2.5 (moderate lipophilicity)
2-Methylbenzoic acid Higher solubility in octanol vs. water logP ~1.9
o-Toluic acid (2-methylbenzoic acid) Similar to 2-methylbenzoic acid logP ~1.9

Notes:

  • The formyl group in 3-(2-Formylphenyl)-2-methylbenzoic acid likely reduces logP compared to purely alkyl-substituted analogs but enhances water solubility relative to fluorinated derivatives .
  • Thermodynamic data for 2-methylbenzoic acid () suggest that steric effects in cyclohexane may parallel those in the target compound, influencing phase partitioning .

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